Itasetron hydrochloride monohydrate

Description

Itasetron hydrochloride monohydrate is a pharmaceutical compound classified as a potent 5HT-3 receptor antagonist . 5HT-3 antagonists are widely used to manage chemotherapy-induced nausea and vomiting (CINV) by blocking serotonin receptors in the gastrointestinal tract and central nervous system. The compound’s therapeutic profile aligns with other 5HT-3 antagonists, though specific clinical data (e.g., efficacy, pharmacokinetics) remain unelaborated in the sourced materials.

Properties

CAS No. |

138602-61-6 |

|---|---|

Molecular Formula |

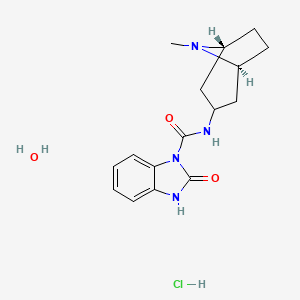

C16H23ClN4O3 |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C16H20N4O2.ClH.H2O/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H;1H2/t10?,11-,12+;; |

InChI Key |

UZOZFPGVCIJZKM-WLYHRQBBSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of itasetron hydrochloride monohydrate involves multiple steps, starting from commercially available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, often involving the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Itasetron hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacokinetics.

Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced pharmacological properties .

Scientific Research Applications

Itasetron hydrochloride monohydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists and their interactions.

Medicine: Primarily used as an antiemetic in cancer chemotherapy and radiation therapy.

Industry: Utilized in the development of new antiemetic drugs and formulations.

Mechanism of Action

Itasetron hydrochloride monohydrate exerts its effects by selectively antagonizing the 5-HT3 receptors. This action prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking these receptors, this compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting . The molecular targets involved include the 5-HT3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Structural and Functional Analog: Ondansetron Hydrochloride Dihydrate

Ondansetron hydrochloride dihydrate (C₁₈H₁₉N₃O·HCl·2H₂O) is a well-characterized 5HT-3 antagonist with a molecular weight of 365.86 . Key comparisons include:

Ondansetron’s solubility profile and dihydrate structure enhance its stability and bioavailability, making it a clinical mainstay. While Itasetron shares the same therapeutic mechanism, differences in hydration state (monohydrate vs. dihydrate) may influence formulation stability and dissolution rates.

Harmol Hydrochloride Monohydrate

Harmol hydrochloride monohydrate (C₁₂H₁₁ClN₂O; MW: 234.68) is a lysosomal storage disorder therapeutic agent . Unlike Itasetron, it lacks 5HT-3 antagonism and instead modulates lysosomal function.

This highlights that hydrochloride monohydrate salts can serve diverse therapeutic roles depending on their parent molecule’s structure.

Ethacridine Lactate Monohydrate

Ethacridine lactate monohydrate (referenced in pharmacopeial standards) is used for quality control in pharmaceutical analysis .

Other Hydrochloride Hydrates in Therapeutics

- Irinotecan Hydrochloride Trihydrate: A topoisomerase inhibitor for colorectal cancer, distinct from Itasetron’s antiemetic role .

Biological Activity

Itasetron hydrochloride monohydrate is a potent 5-hydroxytryptamine 3 (5-HT3) receptor antagonist, primarily used for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery. This article explores its biological activity, pharmacokinetics, efficacy in clinical settings, and comparative studies with other antiemetic agents.

- Molecular Formula : C₁₆H₂₀N₄O₂

- Molecular Weight : 300.36 g/mol

- CAS Number : 138602-61-6

- Solubility : Soluble in DMSO (45 mg/mL)

Pharmacokinetics

Itasetron hydrochloride exhibits several notable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 90 minutes post-administration.

- Bioavailability : Greater than 90%, indicating efficient absorption and minimal first-pass metabolism.

- Half-life : Approximately 12 hours, allowing for twice-daily dosing regimens.

These properties make it a suitable candidate for managing chemotherapy-induced nausea and vomiting.

As a selective 5-HT3 receptor antagonist, itasetron blocks serotonin's action at these receptors in the central nervous system and gastrointestinal tract, thereby preventing emesis. Its potency is reported to be about ten times greater than that of ondansetron in animal models .

Efficacy in Clinical Trials

A clinical study involving 104 patients undergoing moderately emetogenic chemotherapy assessed the efficacy of various doses of itasetron (0.5, 1, 2, 4, and 8 mg) against ondansetron (8 mg). The results indicated:

- Complete Response Rate : No statistically significant differences between itasetron and ondansetron were observed.

- Tolerability : Itasetron was well tolerated, with 81% of patients and 89% of physicians rating its tolerability as 'very good' or 'rather good' .

Comparative Analysis with Ondansetron

The following table summarizes key differences between itasetron hydrochloride and ondansetron:

| Property | Itasetron Hydrochloride | Ondansetron |

|---|---|---|

| Bioavailability | >90% | ~56% |

| Peak Plasma Time | ~90 min | ~1-2 hours |

| Half-life | ~12 hours | ~3 hours |

| Potency | ~10 times stronger | Standard antiemetic |

| Tolerability | Very good by 81% | Good by similar percentages |

Study on Patients with Cancer

A randomized open-label study evaluated itasetron's effectiveness in preventing nausea and vomiting among patients receiving their first course of chemotherapy. The findings confirmed that itasetron effectively managed symptoms without significant adverse effects compared to standard treatments .

Memory Preservation in Animal Models

Research has also indicated that itasetron may have neuroprotective effects, particularly in preventing memory loss in rat models. This suggests potential applications beyond antiemetic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.